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molecular formula C8H6BrFO2 B1588698 Methyl 3-bromo-4-fluorobenzoate CAS No. 82702-31-6

Methyl 3-bromo-4-fluorobenzoate

Cat. No. B1588698
M. Wt: 233.03 g/mol
InChI Key: JVORYGNKYAXATM-UHFFFAOYSA-N
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Patent
US04386035

Procedure details

221 g (1 mole) of 4-fluoro-3-bromobenzoyl fluoride were added dropwise to a mixture of 96 g (3 moles) of methanol and 1 g of pyridine. The reaction mixture was then boiled for a further 2 hours under reflux and was subsequently worked up by distillation. 217 g (93% of theory) of 4-fluoro-3-bromobenzoic acid methyl ester were thus obtained in the form of a colorless oil which solidified when cold and had a boiling point of 124° C./22 mm Hg (melting point 29° to 30° C.).
Quantity
221 g
Type
reactant
Reaction Step One
Quantity
96 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](F)=[O:7])=[CH:4][C:3]=1[Br:11].[CH3:12][OH:13]>N1C=CC=CC=1>[CH3:12][O:13][C:6](=[O:7])[C:5]1[CH:9]=[CH:10][C:2]([F:1])=[C:3]([Br:11])[CH:4]=1

Inputs

Step One
Name
Quantity
221 g
Type
reactant
Smiles
FC1=C(C=C(C(=O)F)C=C1)Br
Name
Quantity
96 g
Type
reactant
Smiles
CO
Name
Quantity
1 g
Type
catalyst
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
DISTILLATION
Type
DISTILLATION
Details
was subsequently worked up by distillation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)F)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 217 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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